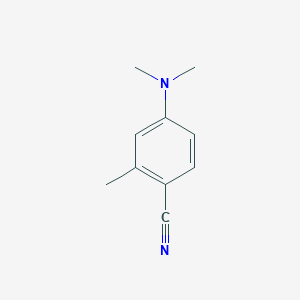

4-(Dimethylamino)-2-methylbenzonitrile

Overview

Description

4-Dimethylaminobenzoic acid is a substituted benzoic acid that acts as an inhibitor of ultraviolet mediated damage to skin . It is a biotransformation product of 2-ethylhexyl 4- (N,N-dimethylaminobenzo)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-dimethylaminobenzaldehyde (DMAB) with two NLO active compounds, p-aminoacetanilide (PAA) and p-nitroaniline (PNA), studied by solid state synthetic route .Molecular Structure Analysis

The molecular structure of similar compounds involves the formation of new molecular entities, supported by FTNMR spectrum studies by observation of disappearance of proton peak of aldehyde of DMAB and amine peaks of PAA and PNA rather formation of new imine proton peak or peaks were observed .Chemical Reactions Analysis

4-Dimethylaminopyridine (DMAP) and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .Physical and Chemical Properties Analysis

The external phonon modes of crystalline 4DMAB are quite well described by the simulated spectrum, as well as the modes involving low-frequency molecular vibrations .Scientific Research Applications

Conformational Changes upon Excitation

4-(Dimethylamino)benzonitrile (4-DMABN) exhibits significant conformational changes upon S1←S0 excitation, particularly in the low-frequency modes assigned to the motions of the dimethylamino group. This conformational flexibility is crucial for understanding the photochemical and photophysical behaviors of 4-DMABN and its analogs (Grassian et al., 1989).

Thermally Activated Internal Conversion

Research on 4-(Dimethylamino)benzonitrile (DMABN) in alkane solvents such as n-hexadecane revealed that the fluorescence decay time and quantum yield decrease significantly with increasing temperature. This points towards efficient thermally activated internal conversion (IC) processes in DMABN, providing insights into its thermal stability and behavior in various solvent environments (Druzhinin et al., 2003).

Charge-Transfer Fluorescence in α-Cyclodextrine Cavities

DMABN's behavior in α-cyclodextrine (α-CD) solutions has been studied, showing that DMABN probably exists in various environmental conditions within the α-CD solution, indicating the influence of the surrounding environment on its photophysical properties (Al-Hassan et al., 1993).

Photoproduct Formation in Acetonitrile

Photoproduct formation of DMABN in acetonitrile (MeCN) has been studied, highlighting the potential chemical transformations DMABN may undergo upon photoexcitation in certain solvents. This is critical for understanding its stability and reactivity under various photophysical conditions (Druzhinin et al., 2005).

Electric Deflection Experiments

Electric deflection experiments of DMABN molecules provide insights into the effects of asymmetry and rotation-vibration couplings, crucial for understanding its response in electric fields and potential applications in molecular electronics (Antoine et al., 2006).

Crystal Structure Analysis

Studies on the crystal structure of derivatives of DMABN, such as 4-N,N-dimethylamino-2,3,5,6-tetrafluorobenzonitrile, provide detailed insights into its molecular geometry and interactions. This information is valuable for designing materials and understanding intermolecular interactions in solid states (Nakagaki et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(dimethylamino)-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-6-10(12(2)3)5-4-9(8)7-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXADDPXGCNTXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80712391 | |

| Record name | 4-(Dimethylamino)-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57413-39-5 | |

| Record name | 4-(Dimethylamino)-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

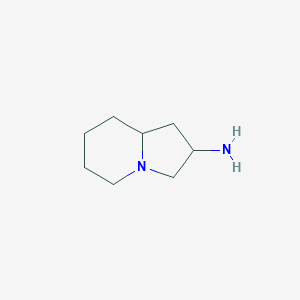

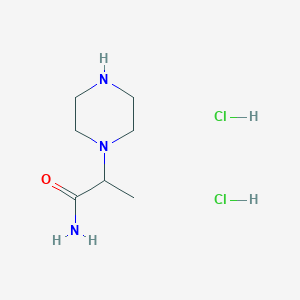

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)

![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride](/img/structure/B1525376.png)

![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)

![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)

![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)